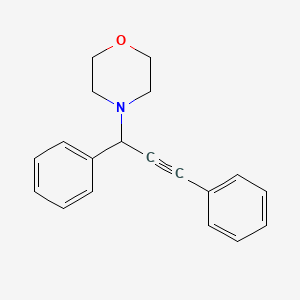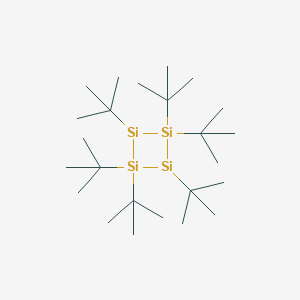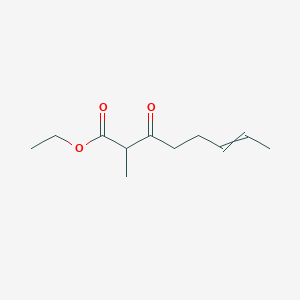![molecular formula C15H16ClNO2S B14309072 N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine CAS No. 114549-99-4](/img/structure/B14309072.png)
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is a compound that belongs to the class of glycine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with glycine in the presence of a base, followed by the introduction of the thiophene ring through a subsequent reaction with 2-thiopheneethylamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glycine derivatives with different substituents on the phenyl and thiophene rings. Examples include N-[(2-Bromophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine and N-[(2-Chlorophenyl)methyl]-N-[2-(furan-2-yl)ethyl]glycine.
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is unique due to the specific combination of the chlorophenyl and thiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
114549-99-4 |
|---|---|
Molekularformel |
C15H16ClNO2S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl-(2-thiophen-2-ylethyl)amino]acetic acid |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-6-2-1-4-12(14)10-17(11-15(18)19)8-7-13-5-3-9-20-13/h1-6,9H,7-8,10-11H2,(H,18,19) |
InChI-Schlüssel |
FUEVGCLMCDQOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CCC2=CC=CS2)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)

![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
